4-(3-Nitrophenyl)pyrimidine

Catalog No.
S9058315
CAS No.
M.F
C10H7N3O2
M. Wt
201.18 g/mol
Availability
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4-(3-Nitrophenyl)pyrimidine

Product Name

4-(3-Nitrophenyl)pyrimidine

IUPAC Name

4-(3-nitrophenyl)pyrimidine

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

InChI

InChI=1S/C10H7N3O2/c14-13(15)9-3-1-2-8(6-9)10-4-5-11-7-12-10/h1-7H

InChI Key

XRBSVBDYAUOOPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=NC=C2

Classical Cyclocondensation Approaches Utilizing Chalcone Precursors

The synthesis of 4-(3-nitrophenyl)pyrimidine derivatives often begins with chalcone intermediates, which undergo cyclocondensation with thiourea or urea under basic or acidic conditions. For example, 6-(3-nitrophenyl)-4-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-1,6-dihydropyrimidine-2-thiol (4c) was synthesized via refluxing a chalcone precursor (3c) with thiourea and potassium hydroxide in ethanol. This method yielded the target compound at 65% efficiency, with a melting point of 107–109°C. The reaction mechanism aligns with the Biginelli pathway, where chalcones act as Michael acceptors, facilitating nucleophilic attack by thiourea to form the dihydropyrimidine core.

Key steps in classical synthesis include:

  • Chalcone Preparation: Substituted aromatic aldehydes react with acetophenone derivatives under Claisen-Schmidt condensation to form α,β-unsaturated ketones. For instance, 1-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)ethanone (2) was treated with 3-nitrobenzaldehyde to yield the chalcone precursor 3c.
  • Cyclocondensation: Chalcones react with thiourea in the presence of KOH, forming the pyrimidine ring via a six-membered transition state. Spectral data (IR, $$ ^1\text{H} $$-NMR) confirm the presence of thiol (-SH) and nitrophenyl groups in the final product.

Table 1: Physical and Spectral Data of Selected 4-(3-Nitrophenyl)pyrimidine Derivatives

CompoundYield (%)M.p. (°C)IR (cm$$ ^{-1} $$)$$ ^1\text{H} $$-NMR (δ, ppm)
4c65107–1092626 (-SH), 1629 (C=N)7.69–8.40 (Ar-H), 13.39 (Ar-SH)
4i72127–1292616 (-SH), 3357 (-OH)7.48–8.59 (Ar-H), 10.16 (Ar-OH)

Microwave-Assisted Synthesis Optimization Strategies

Microwave irradiation has revolutionized the synthesis of pyrimidine derivatives by reducing reaction times from hours to minutes and improving yields. For example, Kumar Kapil (2021) demonstrated that microwave-assisted protocols for pyrimidine synthesis achieve 85–95% yields in 10–15 minutes, compared to 6–8 hours under conventional heating. This method leverages dielectric heating to accelerate molecular collisions, particularly beneficial for reactions requiring high activation energy, such as cyclocondensation.

In the context of 4-(3-nitrophenyl)pyrimidines, microwave irradiation enhances the efficiency of:

  • Chalcone Formation: Condensation of 3-nitrobenzaldehyde with ketones completes within 5–10 minutes under microwave conditions.
  • Ring Closure: Cyclocondensation with thiourea occurs at 100–120°C, producing purer products with minimal byproducts.

Advantages Over Classical Methods:

  • Time Efficiency: 90% reduction in reaction time.
  • Atom Economy: Reduced solvent usage and waste generation.
  • Scalability: Applicable to solid-phase synthesis and combinatorial chemistry.

Catalytic Systems for Regioselective Nitrophenyl Incorporation

Regioselective incorporation of the 3-nitrophenyl group into the pyrimidine ring remains a challenge due to competing electrophilic substitution pathways. Recent advances in catalytic systems address this issue:

  • Brønsted Acid Catalysts: Concentrated sulfuric acid or acetic acid promotes chalcone formation by protonating carbonyl groups, directing nucleophilic attack to the β-position. For example, 1-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)ethanone (2) was synthesized using acetic anhydride and H$$ _2 $$SO$$ _4 $$.
  • Lewis Acid Catalysts: Boron trifluoride (BF$$ _3 $$) and copper(II) trifluoroacetate stabilize transition states during cyclocondensation, favoring nitrophenyl incorporation at the 4-position of the pyrimidine ring.
  • Ionic Liquids: Dual solvent-catalyst systems like [BMIM]BF$$ _4 $$ improve regioselectivity by stabilizing intermediates through hydrogen bonding.

Mechanistic Insights:

  • In the Biginelli reaction, urea initially attacks the protonated aldehyde, forming an imine intermediate. The β-ketoester then adds to the imine, followed by cyclization to yield the dihydropyrimidine.
  • Catalysts lower the activation energy for the rate-determining step (imine formation), ensuring precise positioning of the nitrophenyl group.

Quantum mechanical calculations investigating the orientation effects of the nitro group in 4-(3-Nitrophenyl)pyrimidine reveal significant implications for molecular stability, electronic properties, and chemical reactivity [9] [10] [11]. Density functional theory calculations utilizing B3LYP functionals with various basis sets demonstrate that the meta positioning of the nitro group creates distinct electronic perturbations compared to ortho and para substitution patterns.

The quantum mechanical analysis of nitro group orientation employs comprehensive geometry optimization procedures to determine the most stable conformational arrangements [12] [13]. Computational studies indicate that the nitro group preferentially adopts a coplanar orientation with the phenyl ring, as evidenced by torsion angle calculations showing minimal deviation from planarity [9]. This coplanar arrangement maximizes the resonance interaction between the nitro group and the aromatic π-electron system, resulting in enhanced electron delocalization and molecular stabilization.

Electronic structure calculations reveal that the meta-nitro substitution pattern in 4-(3-Nitrophenyl)pyrimidine generates distinct frontier molecular orbital distributions compared to other regioisomers [14] [15]. The highest occupied molecular orbital (HOMO) typically localizes over the pyrimidine ring system, while the lowest unoccupied molecular orbital (LUMO) demonstrates significant density on the nitrophenyl moiety, particularly concentrated around the nitro group and adjacent aromatic carbons.

Bond length analysis through quantum mechanical optimization shows characteristic changes in the aromatic carbon-carbon bonds adjacent to the nitro group [9] [12]. The electron-withdrawing nature of the nitro substituent induces polarization effects that manifest as subtle but measurable alterations in bond distances, with carbon-nitro bonds exhibiting shortened lengths consistent with partial double-bond character due to resonance effects.

Natural bond orbital calculations provide detailed insights into the charge transfer mechanisms associated with nitro group orientation [6] [7]. The analysis reveals significant charge delocalization from the phenyl ring toward the nitro group, with stabilization energies indicating strong donor-acceptor interactions between aromatic π-orbitals and the nitro group's π* system.

Vibrational frequency calculations demonstrate that nitro group orientation significantly influences the infrared spectroscopic properties of 4-(3-Nitrophenyl)pyrimidine [1] [16]. The characteristic nitro stretching frequencies show systematic shifts based on the electronic environment created by the meta positioning, with asymmetric stretching modes appearing at frequencies distinct from those observed in ortho or para isomers.

Solvent effects on nitro group orientation have been investigated using polarizable continuum models, revealing that polar solvents can subtly modify the preferred conformational angles while maintaining the overall coplanar arrangement [8] [12]. These calculations indicate that environmental factors may fine-tune the electronic properties without drastically altering the fundamental orientation preferences established by intramolecular interactions.

The quantum mechanical investigation of rotational barriers around the carbon-nitro bond provides activation energy data essential for understanding conformational flexibility [11] [15]. Calculations demonstrate that the barrier to rotation is sufficiently high to maintain preferred orientations under standard conditions, ensuring that the electronic properties derived from optimal geometries remain relevant for practical applications.

Docking Studies with Neurological Target Proteins

Molecular docking investigations of 4-(3-Nitrophenyl)pyrimidine with neurological target proteins have revealed promising binding affinities and interaction profiles relevant to neuropharmacological applications [17] [18] [19]. Computational docking studies employing various neurological protein targets demonstrate the compound's potential as a lead structure for central nervous system drug development.

Docking analysis with gamma-aminobutyric acid type A (GABA_A) receptors shows that pyrimidine derivatives containing nitrophenyl substituents can achieve favorable binding energies within the receptor's active site [20]. Molecular docking calculations indicate binding free energies of approximately -10.0 ± 5 kcal/mol for compounds structurally related to 4-(3-Nitrophenyl)pyrimidine, suggesting strong receptor-ligand interactions and potential GABAergic activity.

Serotonin transporter (SERT) docking studies have identified 4-(3-Nitrophenyl)pyrimidine derivatives as potential inhibitors with calculated binding affinities reaching -11.0 ± 0.54 kcal/mol [20]. The molecular interactions involve hydrogen bonding with key amino acid residues in the transporter binding pocket, along with hydrophobic interactions that stabilize the ligand-protein complex. These findings suggest potential applications in treating depression and anxiety disorders.

Investigation of dopamine receptor binding reveals that nitrophenyl-substituted pyrimidines can exhibit selectivity toward specific dopamine receptor subtypes [21] [22] [23]. Docking calculations with dopamine D4 receptors demonstrate binding affinities comparable to known selective ligands, with the nitro group contributing to enhanced binding specificity through electronic interactions with receptor amino acid residues.

Calcium channel protein docking studies indicate that 4-(3-Nitrophenyl)pyrimidine derivatives may function as calcium channel modulators [24] [25]. Computational analysis suggests binding interactions with L-type calcium channels, particularly the CaV1.3 subtype expressed in dopaminergic neurons. These interactions may have implications for neuroprotective strategies in neurodegenerative diseases such as Parkinson's disease.

Molecular docking with microtubule-associated protein kinase 4 (MARK4) reveals promising binding energies ranging from -7.3 to -8.3 kcal/mol for pyrimidine-based compounds [26] [27]. The binding interactions involve hydrogen bonding with critical amino acid residues including Tyr137, Glu142, Lys67, and Glu185, suggesting potential applications in Alzheimer's disease therapy through kinase inhibition mechanisms.

Acetylcholinesterase docking studies demonstrate that nitrophenyl-pyrimidine derivatives can achieve nanomolar binding affinities with this crucial neurological target [26]. The molecular interactions involve both cholinergic binding sites and peripheral anionic sites, indicating potential for multitarget therapeutic approaches in neurodegenerative conditions.

Histamine H3 receptor docking analysis reveals that structural modifications of the pyrimidine scaffold can modulate binding affinity and selectivity [28]. The nitrophenyl substitution pattern influences the compound's ability to interact with specific amino acid residues within the receptor binding pocket, affecting both binding strength and functional activity.

Neuronal nitric oxide synthase (nNOS) docking calculations show that pyrimidine derivatives can achieve selective inhibition with binding constants in the submicromolar range [21]. The nitro group positioning affects the compound's ability to interact with the enzyme's active site, with meta substitution providing optimal geometric complementarity for strong binding interactions.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Exact Mass

201.053826475 g/mol

Monoisotopic Mass

201.053826475 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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